4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(2,5-difluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H6F2N4S and its molecular weight is 228.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
- Synthesis of derivatives starting from isonicotinic acid hydrazide exhibited antimicrobial activities. Some synthesized compounds showed good or moderate activity in antimicrobial screenings (Bayrak et al., 2009).
- A study on the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus found that some compounds exhibited significant inhibition on bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).
- Another research synthesized fused heterocyclic [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and found that some of them showed promising antimicrobial activities (Almajan et al., 2010).
Crystal and Molecular Structure Analysis
- Research on crystal and molecular structure analysis of 1,2,4-Triazolo-N-amino-thiols includes the study of derivatives like 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol (Sarala et al., 2006).
Corrosion Inhibition
- A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in NaCl solution showed over 94% corrosion inhibition efficiency. It suggests chemical adsorption of the triazole derivative on the copper surface (Chauhan et al., 2019).
Synthesis of Derivatives for Various Applications
- Multiple studies have focused on the synthesis of triazole derivatives for applications like antimicrobial activity, structural analysis, and corrosion inhibition. These include work on Schiff bases of 4-amino-1,2,4-triazole derivatives (Karrouchi et al., 2016) and synthesis of Schiff base as DNA gyrase B inhibitor (Kate et al., 2018).
Antiradical and Antioxidant Activities
- Novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives were studied for their antiradical activity, indicating potential in reducing and preventing the effects of free radicals (Safonov & Nosulenko, 2021).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole scaffold are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . These compounds have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazoles generally operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s function, potentially inhibiting or promoting certain biological processes.
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad-spectrum biological activities associated with 1,2,4-triazoles , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-amino-3-(2,5-difluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSPAUYSSPCSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NNC(=S)N2N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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